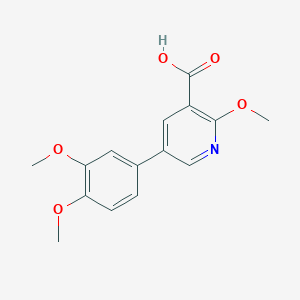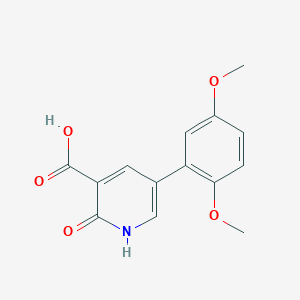
3-(4-Ethylthiophenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethylthiophenyl)picolinic acid, 95% (ETPA) is a novel organic acid that has recently been studied for its potential applications in scientific research. ETPA is a derivative of picolinic acid, and it has been found to be a useful compound for a variety of research applications.
Applications De Recherche Scientifique
3-(4-Ethylthiophenyl)picolinic acid, 95% has been found to have a variety of applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as the synthesis of arylthiophenyl derivatives. It has also been used in the synthesis of aryl-substituted pyridines and quinolines. Additionally, 3-(4-Ethylthiophenyl)picolinic acid, 95% has been used in the synthesis of a variety of heterocyclic compounds.
Mécanisme D'action
3-(4-Ethylthiophenyl)picolinic acid, 95% acts as an acid in many reactions, and it can be used as a catalyst in some reactions. It can also act as an oxidizing agent in some reactions, and it can be used to reduce other compounds. Additionally, 3-(4-Ethylthiophenyl)picolinic acid, 95% can be used to activate other compounds, such as aldehydes and ketones.
Biochemical and Physiological Effects
3-(4-Ethylthiophenyl)picolinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory activities, and it has been shown to have protective effects against oxidative stress. Additionally, 3-(4-Ethylthiophenyl)picolinic acid, 95% has been found to have anti-tumor activity, and it has been shown to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(4-Ethylthiophenyl)picolinic acid, 95% in lab experiments is that it is a relatively inexpensive and easily synthesized compound. Additionally, it is a versatile compound that can be used in a variety of reactions. However, it is important to note that 3-(4-Ethylthiophenyl)picolinic acid, 95% is a relatively new compound, and it is still being studied for its potential applications and effects. As such, there may be some unknown risks associated with its use.
Orientations Futures
As 3-(4-Ethylthiophenyl)picolinic acid, 95% is a relatively new compound, there are a number of potential future directions for research. These include further studies into its mechanism of action, biochemical and physiological effects, and potential applications in other areas. Additionally, further studies into the safety and toxicity of 3-(4-Ethylthiophenyl)picolinic acid, 95% would be beneficial. Other potential future directions include the development of new synthesis methods for 3-(4-Ethylthiophenyl)picolinic acid, 95%, and the development of new compounds based on 3-(4-Ethylthiophenyl)picolinic acid, 95%.
Méthodes De Synthèse
3-(4-Ethylthiophenyl)picolinic acid, 95% can be synthesized from 4-ethylthiophenol and picolinic acid. First, 4-ethylthiophenol is reacted with anhydrous hydrogen chloride in an inert atmosphere to form 4-ethylthiophenyl chloride. This is then reacted with picolinic acid in an inert atmosphere to form 3-(4-Ethylthiophenyl)picolinic acid, 95%. This synthesis method is simple and efficient, and it can be easily scaled up for larger quantities of 3-(4-Ethylthiophenyl)picolinic acid, 95%.
Propriétés
IUPAC Name |
3-(4-ethylsulfanylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-2-18-11-7-5-10(6-8-11)12-4-3-9-15-13(12)14(16)17/h3-9H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIQTPNLMDZZRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














